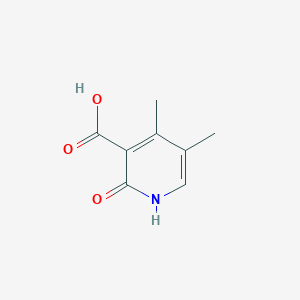
5-Acetyl-4-bromothiophene-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Acetyl-4-bromothiophene-2-carboxylic acid is a chemical compound with the molecular formula C7H5BrO3S and a molecular weight of 249.08 g/mol It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-4-bromothiophene-2-carboxylic acid typically involves the bromination of thiophene derivatives followed by acetylation and carboxylation reactions. One common method includes the bromination of 2-thiophenecarboxylic acid, followed by acetylation using acetic anhydride . The reaction conditions often require the use of catalysts and specific temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and acetylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency . The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
5-Acetyl-4-bromothiophene-2-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other substituents.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
5-Acetyl-4-bromothiophene-2-carboxylic acid has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 5-Acetyl-4-bromothiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and acetyl group play crucial roles in its reactivity and binding affinity to various biological targets. The compound can modulate enzyme activity, inhibit microbial growth, and induce apoptosis in cancer cells through its interaction with cellular pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-2-thiophenecarboxylic acid: Similar in structure but lacks the acetyl group, which affects its reactivity and applications.
4-Bromo-2-thiophenecarboxylic acid: Another similar compound with different substitution patterns, leading to variations in chemical behavior and uses.
Uniqueness
5-Acetyl-4-bromothiophene-2-carboxylic acid is unique due to the presence of both the acetyl and carboxylic acid groups, which enhance its versatility in chemical reactions and broaden its range of applications in research and industry .
Eigenschaften
IUPAC Name |
5-acetyl-4-bromothiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrO3S/c1-3(9)6-4(8)2-5(12-6)7(10)11/h2H,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPSOMJWTJDUILY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(S1)C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4-Methyl-3,4-dihydro-2H-benzo[1,4]oxazine-6-sulfonic acid methylamide, 95%](/img/structure/B6357584.png)

![6-Bromo-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B6357599.png)
![1-[(4-Butyl-phenylimino)-methyl]-naphthalen-2-ol](/img/structure/B6357610.png)
![tert-Butyl 4-oxa-1,8-diazaspiro[5.5]undecane-8-carboxylate](/img/structure/B6357624.png)

